d-Tartaric acid
Overview
Description
d-Tartaric acid: is a chiral organic acid with the chemical formula C₄H₆O₆. It is one of the stereoisomers of tartaric acid, specifically the dextrorotatory form. This compound is naturally found in various fruits, particularly in grapes, and is widely used in the food, pharmaceutical, and chemical industries due to its unique properties .
Mechanism of Action
Target of Action
d-Tartaric acid, a naturally occurring organic compound, interacts with several targets in various organisms. Some of the primary targets include enzymes like 2,3-diketo-L-gulonate reductase in Escherichia coli, Galactosylgalactosylxylosylprotein 3-beta-glucuronosyltransferase 1, and Hypoxia-inducible factor 1-alpha inhibitor in humans . These enzymes play crucial roles in various biochemical processes, including carbohydrate metabolism and response to hypoxia .
Mode of Action
For instance, it’s suggested that this compound may inhibit the activity of certain enzymes, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
This compound is involved in several biochemical pathways. It’s a product of the catabolism of ascorbic acid (Asc), and it’s proposed as a “specialized primary metabolite”, originating from carbohydrate metabolism . In grapes, a high TA-accumulator, biosynthesis occurs in both leaf and berry . The biosynthesis of TA in plants involves the hydrolysis and oxidation of Asc to 2-KGA, which is subsequently reduced to L-Idonic acid by the enzyme 2-keto-L-gulonic acid reductase .
Pharmacokinetics
It’s known that tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration . This process could potentially influence the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its targets and the biochemical pathways it influences. For instance, in the case of its interaction with enzymes in humans, it may influence processes like carbohydrate metabolism and the body’s response to hypoxia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and other polar solvents can affect its distribution and availability in different environments . Furthermore, its stability and activity could potentially be influenced by factors like pH and temperature .
Biochemical Analysis
Biochemical Properties
d-Tartaric acid plays an eminent role in the evolution of stereochemistry as well as in the development of enantioseparation techniques . This acid and its derivatives are applied in various chromatographic separation methods, such as HPLC, GC, and TLC . The respective enantiomers of drugs containing elements of chirality in their molecular structure frequently differ not only in their pharmacological activity but also in their toxicity and undesirable side-effects .
Cellular Effects
It is known that the enantiomers of this compound can have different effects on cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with other chiral entities . The outcome of such interactions depends on the chiral auxiliary used (so-called chiral selector) as well as on the type of interaction between it and the analyte .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Conversion: d-Tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid using bacteria that present cis-epoxysuccinate hydrolase activity.
Chemical Synthesis: Another method involves the chemical synthesis from maleic anhydride or fumaric acid.
Industrial Production Methods:
Extraction from Natural Sources: Historically, this compound was extracted from wine sediments.
Chemical Synthesis: Industrial production also involves synthetic methods from maleic anhydride or fumaric acid, ensuring consistent quality and purity required for various applications.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to succinic acid using hydrogen.
Esterification: this compound can form esters such as diethyl tartrate and dibutyl tartrate when reacted with ethanol and butanol, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and ferrous salts.
Reduction: Hydrogen gas.
Esterification: Alcohols like ethanol and butanol.
Major Products:
Oxidation: Dihydroxymaleic acid.
Reduction: Succinic acid.
Esterification: Diethyl tartrate, dibutyl tartrate.
Scientific Research Applications
Chemistry:
- d-Tartaric acid is used as a resolving agent in organic synthesis to separate racemic mixtures into their enantiomers .
- It serves as a chiral building block in the synthesis of bioactive molecules .
Biology and Medicine:
- In pharmaceuticals, this compound derivatives are used as chelating agents, pH adjusters, and components of effervescent salts .
- It is also explored for its potential in drug delivery systems and therapeutic applications .
Industry:
Comparison with Similar Compounds
L-Tartaric Acid: The levorotatory form of tartaric acid, which is also naturally occurring and widely used in similar applications.
Meso-Tartaric Acid: An optically inactive form of tartaric acid with distinct physical properties.
Racemic Tartaric Acid: A synthetic equimolar combination of L-tartaric acid and d-tartaric acid, which is optically inactive due to internal compensation.
Uniqueness:
- This compound is unique due to its specific optical activity and its ability to form highly enantiomerically pure products. This makes it particularly valuable in chiral synthesis and applications requiring high enantiomeric purity .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TARTARIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
Record name | d-Tartaric acid | |
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Record name | dl-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
Record name | DL-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
Record name | D-tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
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CAS No. |
133-37-9, 147-71-7 | |
Record name | dl-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-tartaric acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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Record name | (-)-tartaric acid | |
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Record name | TARTARIC ACID, D- | |
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Record name | TARTARIC ACID | |
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Melting Point |
169 - 170 °C, 206 °C | |
Record name | D-tartaric acid | |
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URL | https://www.drugbank.ca/drugs/DB01694 | |
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Record name | D-Tartaric acid | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of D-tartaric acid?
A1: this compound has the molecular formula C4H6O6 and a molecular weight of 150.086 g/mol.
Q2: How can this compound be differentiated from its enantiomer, L-tartaric acid, and the racemic mixture, DL-tartaric acid, using spectroscopy?
A2: Terahertz time-domain spectroscopy (THz-TDS) can distinguish between this compound, L-tartaric acid, and DL-tartaric acid based on their unique absorption bands in the terahertz region. [] This technique offers a rapid and non-destructive method for identifying and quantifying these isomers.
Q3: Are there any notable structural features of this compound revealed by X-ray diffraction?
A3: X-ray diffraction studies on single crystals of this compound have revealed its precise crystal structure, including the positions of all hydrogen atoms. [] This information is crucial for understanding the compound's interactions in various chemical and biological systems.
Q4: How is this compound employed in chiral resolution?
A4: this compound acts as a resolving agent by forming diastereomeric salts with racemic mixtures of chiral compounds. Due to the different physicochemical properties of diastereomers, they can be separated by techniques like crystallization. This principle has been successfully applied to resolve various compounds, including α-phenylethylamine [, ], amlodipine [], and naphtalam [].
Q5: Does the solvent used in the resolution process impact the chiral selectivity of this compound?
A5: Yes, the solvent can significantly influence chiral selectivity. For instance, during the resolution of amlodipine, using dimethylformamide (DMF) instead of dimethyl sulfoxide (DMSO) as the solvent resulted in the preferential crystallization of the S-amlodipine tartrate salt. [] This highlights the importance of solvent selection for efficient chiral resolution.
Q6: Can this compound be used as a catalyst in organic synthesis?
A6: Yes, this compound has been identified as a novel, green catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction under solvent-free conditions. [] This highlights its potential for eco-friendly synthetic methodologies.
Q7: How does this compound interact with metal ions?
A7: this compound can chelate metal ions through its carboxyl and hydroxyl groups, forming stable complexes. This property has been exploited to create novel materials, such as Zr4-substituted polyoxometalate dimers [] and (+)-dibenzoyl-D-tartaric acid-pillared hydrotalcites. []
Q8: What are the potential applications of this compound-based metal complexes?
A8: These complexes exhibit promising optical and electrochemical properties. For example, the Zr4-substituted polyoxometalates have been investigated for their potential in catalysis and sensing applications. []
Q9: Can this compound induce chirality in supramolecular assemblies?
A9: Yes, this compound can induce chirality in self-assembled systems. For example, it can be used to control the handedness of nano-helices formed by gemini-tartrate amphiphiles in water. Notably, the chirality of these structures can be reversed by manipulating the enantiomeric excess of this compound in the system. []
Q10: How does the addition of this compound affect the morphology of self-assembled structures?
A10: The addition of this compound can significantly alter the morphology of self-assembled structures. For instance, in a system of 16-2-16 L-tartrate amphiphiles, the addition of this compound transformed right-handed tubules into left-handed helical or flat ribbons, with the shape and size being controllable by the enantiomeric excess. [] This control over morphology has implications for designing functional materials with tailored properties.
Q11: Does this compound impact drug absorption in biological systems?
A11: Research suggests that this compound can enhance the intestinal absorption of P-glycoprotein substrates like Rho123 and daunorubicin. This effect is believed to be mediated by modulation of P-glycoprotein function without altering its expression levels. []
Q12: Can this compound be metabolized by bacteria?
A12: Interestingly, several gut bacteria specifically degrade this compound, even though it lacks a known natural source. Recent research suggests that inflammatory processes in the gut may generate this compound as a byproduct of monosaccharide oxidation by reactive oxygen and nitrogen species. This inflammation-derived this compound can then be utilized by certain bacteria, potentially influencing the gut microbiome composition. []
Q13: How is computational chemistry used in this compound research?
A13: Computational techniques like density functional theory (DFT) and ab initio calculations are employed to study the structural and electronic properties of this compound and its complexes. [] These methods provide valuable insights into molecular interactions and can guide the design of new materials and catalysts with improved properties.
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